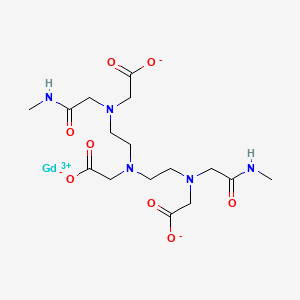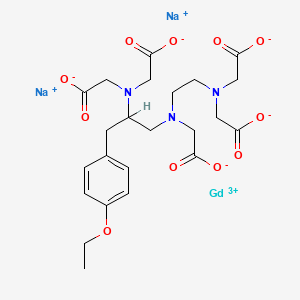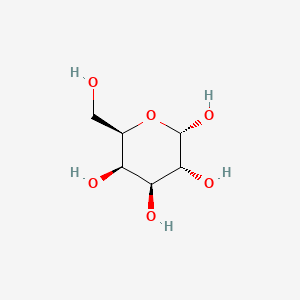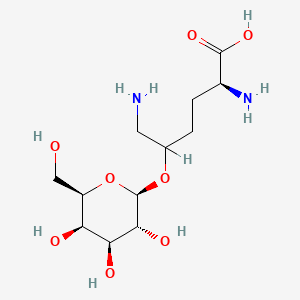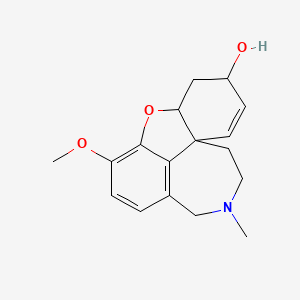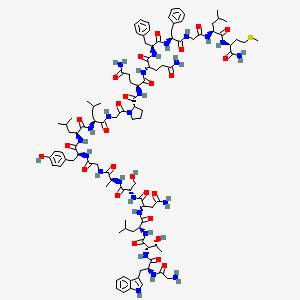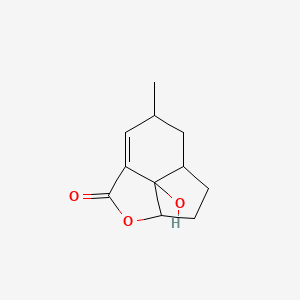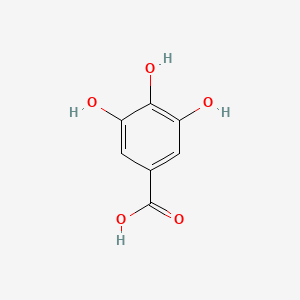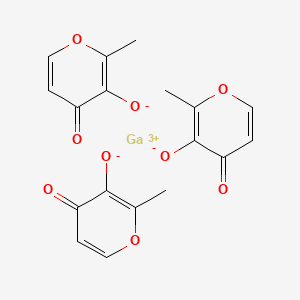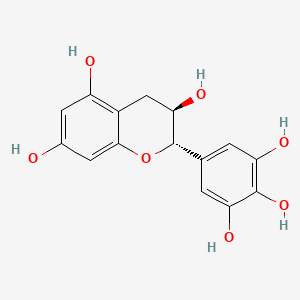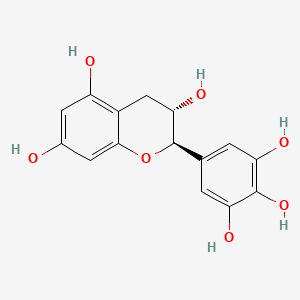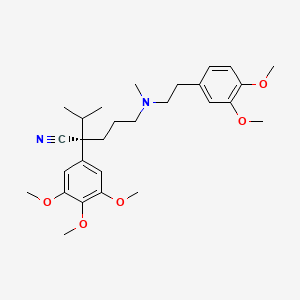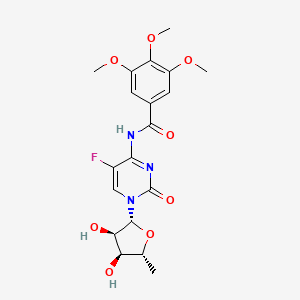
Dihydrolanostérol
Vue d'ensemble
Description
Il joue un rôle important dans la voie de biosynthèse du cholestérol et peut être déméthylé par la 14alpha-déméthylase du stérol, une cytochrome P450 mammalienne ou une levure . Ce composé est crucial dans divers processus biologiques et a fait l'objet de recherches approfondies en raison de ses propriétés et applications uniques.
Applications De Recherche Scientifique
Dihydrolanosterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sterol compounds and as a model compound in studies of sterol biosynthesis.
Biology: Dihydrolanosterol is studied for its role in cellular processes, including membrane fluidity and integrity.
Industry: It is used in the production of various sterol-based products, including pharmaceuticals and cosmetics.
Mécanisme D'action
Dihydrolanosterol, also known as “24,25-Dihydrolanosterol” or “Lanostenol”, is a sterol that plays a significant role in the biosynthesis of cholesterol . This article will cover the various aspects of its mechanism of action.
Target of Action
The primary target of Dihydrolanosterol is the enzyme Cytochrome P450 sterol 14α-demethylase (CYP51) . This enzyme is involved in the demethylation of lanosterol, a crucial step in the biosynthesis of cholesterol .
Mode of Action
Dihydrolanosterol interacts with its target, CYP51, by serving as a substrate for the enzyme . The interaction results in the demethylation of Dihydrolanosterol, contributing to the progression of the cholesterol synthesis pathway .
Biochemical Pathways
Dihydrolanosterol is part of the Kandutsch–Russell pathway of cholesterol synthesis . It is converted from lanosterol by the enzyme DHCR24, which catalyzes the reduction of the Δ24 bond in lanosterol . In most tissues, lanosterol is predominantly converted to ff-mas as proposed in the bloch pathway .
Pharmacokinetics
It is known to be involved in the cholesterol synthesis pathway, which is a housekeeping pathway and supposedly takes place in all mammalian cells .
Result of Action
The action of Dihydrolanosterol results in the progression of the cholesterol synthesis pathway . The demethylation of Dihydrolanosterol by CYP51 is a crucial step in this pathway, leading to the production of cholesterol, an essential structural component of mammalian cell membranes .
Analyse Biochimique
Biochemical Properties
Dihydrolanosterol interacts with various enzymes and proteins in biochemical reactions. It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . This interaction is essential for the conversion of Dihydrolanosterol into other sterols in the cholesterol biosynthesis pathway .
Cellular Effects
Dihydrolanosterol influences cell function through its role in cholesterol synthesis. Cholesterol, the end product of the pathway that Dihydrolanosterol is part of, is a vital component of cell membranes, affecting their fluidity and integrity .
Molecular Mechanism
Dihydrolanosterol exerts its effects at the molecular level through its conversion into other sterols. The enzyme DHCR24 catalyzes the reduction of the Δ24 bond in lanosterol, converting it into Dihydrolanosterol . This conversion is a key step in the cholesterol biosynthesis pathway .
Temporal Effects in Laboratory Settings
The effects of Dihydrolanosterol over time in laboratory settings are closely tied to its role in cholesterol synthesis. As an intermediate in this pathway, the presence and concentration of Dihydrolanosterol can influence the rate and efficiency of cholesterol production .
Metabolic Pathways
Dihydrolanosterol is involved in the cholesterol biosynthesis pathway. It is produced from lanosterol by the action of the enzyme DHCR24 . From Dihydrolanosterol, further reactions lead to the production of cholesterol .
Subcellular Localization
The subcellular localization of Dihydrolanosterol is likely to be within the endoplasmic reticulum, where the enzymes involved in cholesterol synthesis are located
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dihydrolanostérol peut être synthétisé à partir du lanostérol par réduction de la liaison Δ24. Cette réduction est catalysée par l'enzyme DHCR24 (stérol-Δ24-réductase), qui est impliquée dans la voie de Kandutsch–Russell de la synthèse du cholestérol . Les conditions de réaction impliquent généralement l'utilisation de solvants et de catalyseurs spécifiques pour faciliter le processus de réduction.
Méthodes de production industrielle : En milieu industriel, le this compound peut être séparé et purifié à partir de la lanoline en utilisant la chromatographie à contre-courant à haute performance. Cette méthode implique la saponification de la lanoline suivie d'une extraction avec de l'hexane. L'extrait obtenu est ensuite soumis à un processus d'élution bimodal utilisant un système de solvants composé de n-heptane, d'acétonitrile et d'acétate d'éthyle . Cette technique permet la purification simultanée du lanostérol, du this compound et du cholestérol avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions : Le dihydrolanostérol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa transformation en d'autres intermédiaires stéroïdes dans la voie de biosynthèse du cholestérol.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder le this compound.
Réduction : Comme mentionné précédemment, la réduction du lanostérol en this compound est catalysée par DHCR24.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle stéroïde, souvent facilitées par des catalyseurs et des conditions de réaction spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires stéroïdes tels que le desmosterol, le zymostérol et le lathostérol .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés stéroïdes et comme composé modèle dans les études de biosynthèse des stéroïdes.
Biologie : Le this compound est étudié pour son rôle dans les processus cellulaires, notamment la fluidité et l'intégrité des membranes.
Industrie : Il est utilisé dans la production de divers produits à base de stéroïdes, notamment les produits pharmaceutiques et les cosmétiques.
5. Mécanisme d'action
Le this compound exerce ses effets par son implication dans la voie de biosynthèse du cholestérol. Il est converti à partir du lanostérol par l'enzyme DHCR24, qui catalyse la réduction de la liaison Δ24 . Cette conversion est une étape cruciale dans la production du cholestérol et d'autres intermédiaires stéroïdes. Les cibles moléculaires et les voies impliquées comprennent les protéines de liaison aux éléments de régulation des stéroïdes (SREBP) et les récepteurs X du foie (LXR), qui régulent l'homéostasie du cholestérol et le métabolisme des lipides .
Composés similaires :
Lanostérol : Le précurseur du this compound, impliqué dans les étapes initiales de la biosynthèse du cholestérol.
Desmosterol : Un intermédiaire dans la voie de biosynthèse du cholestérol, similaire en structure au this compound.
Zymostérol : Un autre intermédiaire stéroïde de la voie, qui diffère par la présence de liaisons doubles supplémentaires.
Unicité : Le this compound est unique en raison de son rôle spécifique dans l'étape de réduction catalysée par DHCR24. Contrairement aux autres intermédiaires stéroïdes, il est directement impliqué dans la conversion du lanostérol en cholestérol, ce qui en fait un élément essentiel de la voie de biosynthèse .
Comparaison Avec Des Composés Similaires
Lanosterol: The precursor to dihydrolanosterol, involved in the initial steps of cholesterol biosynthesis.
Desmosterol: An intermediate in the cholesterol biosynthesis pathway, similar in structure to dihydrolanosterol.
Zymosterol: Another sterol intermediate in the pathway, differing by the presence of additional double bonds.
Uniqueness: Dihydrolanosterol is unique due to its specific role in the reduction step catalyzed by DHCR24. Unlike other sterol intermediates, it is directly involved in the conversion of lanosterol to cholesterol, making it a critical component of the biosynthesis pathway .
Propriétés
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-BQNIITSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000181 | |
| Record name | Dihydrolanosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 24,25-Dihydrolanosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-62-9 | |
| Record name | Dihydrolanosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanostenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrolanosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROLANOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 24,25-Dihydrolanosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydrolanosterol serves as a key intermediate in the cholesterol biosynthesis pathway. It is derived from lanosterol through a reduction reaction and is subsequently converted to cholesterol via a series of enzymatic modifications. [, , ]
A: Yes, dihydrolanosterol is a substrate for lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme crucial for the removal of the 14α-methyl group during cholesterol biosynthesis. [, , , , , , , , ]
A: Yes, studies have shown that the accumulation of dihydrolanosterol, often caused by inhibition of CYP51, can significantly disrupt cholesterol homeostasis. This disruption can lead to the upregulation of cholesterol synthesis genes and alter the composition of sterols within the cell. [, , , ]
A: Research indicates that high levels of dihydrolanosterol can promote cell proliferation. This effect was observed in CYP51 knockout HepG2 cells, where the accumulation of dihydrolanosterol coincided with enhanced cancer and cell cycle pathways, potentially through the modulation of the WNT/NFKB signaling pathway. []
A: Dihydrolanosterol has a molecular formula of C30H52O and a molecular weight of 428.75 g/mol. [, , ]
A: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of dihydrolanosterol. [, , , ]
A: Dihydrolanosterol acts as a substrate for CYP51, binding to its active site and undergoing a three-step oxidative demethylation reaction that is crucial for cholesterol biosynthesis. [, , , , , , , ]
ANone: The provided research papers do not contain specific details on computational chemistry studies, simulations, calculations, or QSAR models related to dihydrolanosterol.
A: Studies have shown that the presence of a double bond at the Δ7 or Δ8 position in the sterol structure is essential for 14α-demethylation by CYP51. Saturated sterols and those with a Δ6 double bond are not effectively metabolized. [, , ]
A: The C4-methyl groups in dihydrolanosterol are significant for its interaction with CYP51 and subsequent demethylation. Plant CYP51 enzymes cannot demethylate sterols with a C4-methyl group, highlighting the difference in substrate specificity between plant and animal/fungal CYP51. [, ]
A: Yes, studies indicate that the oxidation state at the C-32 position of dihydrolanosterol influences its interaction with CYP51. While 32-hydroxylated dihydrolanosterol serves as a substrate, modifications like 32-oxo-dihydrolanosterol can impact its metabolism. [, ]
ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of dihydrolanosterol and do not provide detailed information on its stability under various conditions or formulation strategies.
ANone: The provided research papers primarily focus on scientific research and do not encompass SHE regulations.
ANone: The provided research papers primarily focus on dihydrolanosterol as an intermediate in the cholesterol biosynthesis pathway and do not extensively cover its pharmacokinetics or pharmacodynamics.
A: Yes, a mouse knockout model of the CYP51 enzyme has been developed, which exhibits significant accumulation of lanosterol and dihydrolanosterol. This model has been valuable in studying the effects of CYP51 deficiency and the role of these sterol intermediates in embryonic development. [, ]
A: Yes, studies have identified mutations in the CYP51 gene in fungal species like Candida albicans that confer resistance to azole antifungal drugs, which target CYP51. These mutations often alter the binding site of the enzyme, reducing the effectiveness of the inhibitors and potentially impacting dihydrolanosterol metabolism. [, ]
A: While dihydrolanosterol itself is a natural intermediate in cholesterol biosynthesis, its excessive accumulation due to enzymatic deficiencies or inhibition can have detrimental effects. The mouse CYP51 knockout model exhibited embryonic lethality, indicating the importance of tightly regulated dihydrolanosterol levels during development. [, ]
ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of dihydrolanosterol and do not provide detailed information on drug delivery or targeting strategies.
A: Yes, elevated levels of dihydrolanosterol in serum have been linked to an increased risk of developing type 2 diabetes. This suggests that dihydrolanosterol could potentially serve as a biomarker for predicting the onset of this metabolic disorder. []
A: Dihydrolanosterol is commonly analyzed using gas chromatography (GC) coupled with mass spectrometry (MS). This technique allows for the separation and identification of different sterols based on their retention times and mass-to-charge ratios. [, , , , ]
A: One challenge in analyzing dihydrolanosterol, particularly in complex samples like wool wax, is the potential interference from other 4,4-dimethyl-substituted sterols, such as dihydroagnosterol esters. Careful method optimization and the use of appropriate standards are essential for accurate quantification. []
ANone: The provided research papers do not specifically address the environmental impact or degradation of dihydrolanosterol.
ANone: The provided research papers do not provide information on the dissolution or solubility characteristics of dihydrolanosterol.
ANone: The provided research papers primarily focus on scientific findings and do not elaborate on the validation procedures for the analytical methods employed.
ANone: The provided research papers primarily focus on scientific findings and do not elaborate on quality control and assurance measures.
ANone: The provided research papers do not contain information about the potential immunogenicity of dihydrolanosterol or strategies for immunogenicity modulation.
ANone: The provided research papers do not provide information on potential interactions between dihydrolanosterol and drug transporters.
ANone: As an endogenous intermediate in the cholesterol biosynthesis pathway, dihydrolanosterol is inherently biocompatible. Its biodegradation likely occurs through the natural metabolic processes involved in cholesterol synthesis and breakdown.
ANone: The provided research papers focus on dihydrolanosterol's role within the cholesterol biosynthesis pathway and do not delve into potential alternatives or substitutes.
ANone: The provided research papers primarily focus on scientific findings and do not cover recycling or waste management strategies.
ANone: The research highlights the importance of various tools and resources for studying dihydrolanosterol and related compounds. These include:
- Genetically modified organisms: Knockout mouse models, such as the CYP51 knockout, are crucial for investigating the in vivo effects of dihydrolanosterol accumulation and the role of CYP51 in development. [, ]
- Cell lines: Human cell lines, such as HepG2 cells, are valuable tools for studying the impact of dihydrolanosterol on cellular processes like proliferation and gene regulation. []
- Analytical techniques: GC-MS and NMR spectroscopy are essential for identifying, characterizing, and quantifying dihydrolanosterol in various biological samples. [, , , ]
ANone: Research on dihydrolanosterol has significantly advanced our understanding of cholesterol biosynthesis. Key milestones include:
- Identification of dihydrolanosterol as a key intermediate in the cholesterol biosynthesis pathway. [, , ]
- Characterization of the interaction between dihydrolanosterol and CYP51, a crucial enzyme in cholesterol biosynthesis. [, , , , , , ]
- Development of a CYP51 knockout mouse model to study the in vivo effects of dihydrolanosterol accumulation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


